![molecular formula C14H13FN2O3S B13348739 4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride CAS No. 19188-73-9](/img/structure/B13348739.png)
4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride typically involves the reaction of 4-aminophenylacetic acid with benzenesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Applications De Recherche Scientifique
4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms, particularly serine proteases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes
Mécanisme D'action
The compound exerts its effects by irreversibly inhibiting serine proteases. It forms a covalent bond with the serine residue in the active site of the enzyme, thereby blocking its activity. This inhibition is crucial for studying the role of serine proteases in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropyl fluorophosphate (DFP): A potent serine protease inhibitor but less stable in aqueous solutions.
Uniqueness
4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride is unique due to its lower toxicity and higher stability in aqueous solutions compared to PMSF and DFP. This makes it a preferred choice in biochemical research and industrial applications .
Propriétés
Numéro CAS |
19188-73-9 |
|---|---|
Formule moléculaire |
C14H13FN2O3S |
Poids moléculaire |
308.33 g/mol |
Nom IUPAC |
4-[[2-(4-aminophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O3S/c15-21(19,20)13-7-5-12(6-8-13)17-14(18)9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H,17,18) |
Clé InChI |
JBKZOUTUGPGKER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



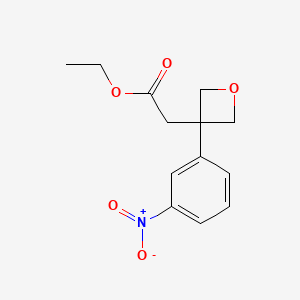

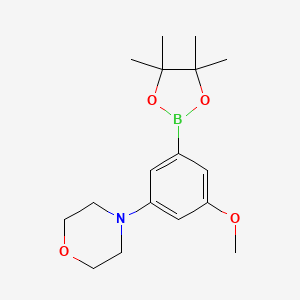
![5,5-Difluoro-7-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B13348683.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B13348689.png)
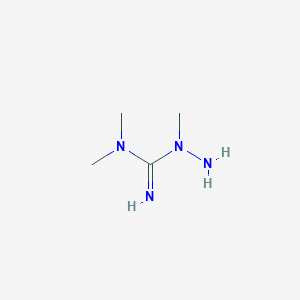

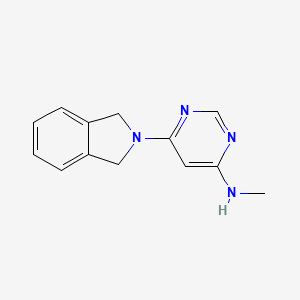
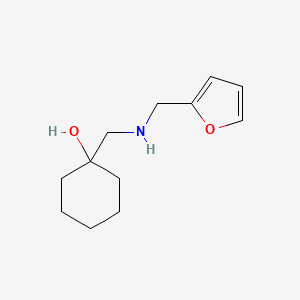
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
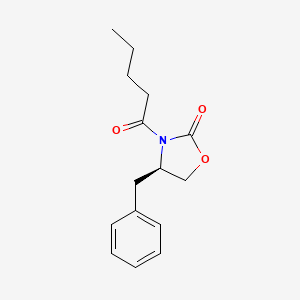

![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
